molecular formula C17H19NO B1204831 (+)-Nefopam CAS No. 110011-82-0

(+)-Nefopam

Katalognummer B1204831
CAS-Nummer: 110011-82-0
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: RGPDEAGGEXEMMM-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Nefopam is a non-opioid analgesic drug that is used to treat moderate to severe pain. It was first developed in France in the 1960s and has since become popular in many countries around the world due to its effectiveness in managing pain without causing addiction or dependence.

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Uptake and Analgesic Effects

(+)-Nefopam has been investigated for its effects on neurotransmitter uptake, specifically serotonin (5-HT), noradrenaline, and dopamine. Studies have shown that all three forms of nefopam, including (+)-nefopam, inhibit the uptake of these neurotransmitters in rat brain synaptosomal preparations. The potency order was observed as (+) > (±) > (−), with (+)-nefopam being significantly more potent. This inhibition of neurotransmitter uptake is believed to be related to nefopam’s analgesic effects (Rosland & Hole, 1990).

Neuroprotection and Anticonvulsant Properties

Research has also highlighted nefopam's neuroprotective qualities and anticonvulsant properties. It has been shown to be more potent than carbamazepine, a reference antiepileptic drug, in protecting against neurodegeneration induced by veratridine, a neurotoxin. Nefopam's effectiveness in preventing maximal electroshock-induced seizures and isoniazid-induced seizures in mice further underscores its potential in neurological applications (Novelli et al., 2006).

Modulation of Voltage-Sensitive Sodium Channels

The interaction of nefopam with voltage-sensitive sodium channels (VSSCs) is another area of interest. Nefopam has been shown to effectively prevent neurotoxicity induced by VSSC activators. Its inhibitory action on VSSCs suggests potential benefits in treating neurodegenerative disorders involving excessive glutamate release and neurotransmission (Fernández-Sánchez et al., 2001).

Involvement of Dopamine in Analgesic Effect

Studies have also demonstrated the critical role of dopaminergic synapses in nefopam’s mechanism of inhibiting nociceptive responses. The implication is that nefopam's analgesic effect may involve brain monoamines, particularly dopamine, which is a significant finding for understanding its analgesic mechanism (Esposito et al., 1986).

Biochemical Effects and Monoamine Uptake Inhibition

Research has indicated that nefopam is a weak inhibitor of opiate receptors but a potent inhibitor of synaptosomal uptake of dopamine, norepinephrine, and serotonin. These findings suggest that nefopam's analgesic action might be related to the enhancement of monoaminergic function rather than direct actions on opiate receptors (Tresnak-Rustad & Wood, 1981).

Eigenschaften

IUPAC Name

(1S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDEAGGEXEMMM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318213
Record name (+)-Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Nefopam

CAS RN

110011-82-0
Record name (+)-Nefopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110011-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Nefopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110011820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEFOPAM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ253LM2KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Nefopam
Reactant of Route 2
(+)-Nefopam
Reactant of Route 3
Reactant of Route 3
(+)-Nefopam
Reactant of Route 4
(+)-Nefopam
Reactant of Route 5
Reactant of Route 5
(+)-Nefopam
Reactant of Route 6
(+)-Nefopam

Q & A

ANone: While the exact mechanism of action of (+)-nefopam is not fully understood, research suggests it exerts its analgesic effects through a combination of mechanisms. These include:

  • Inhibition of monoamine reuptake: (+)-Nefopam is believed to inhibit the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine. This action increases the concentration of these neurotransmitters in the synaptic cleft, potentially contributing to its analgesic effects. []
  • N-methyl-D-aspartate (NMDA) receptor antagonism: (+)-Nefopam has been shown to block NMDA receptors, which are involved in the transmission of pain signals in the central nervous system. []

ANone: While the immediate downstream effects of monoamine reuptake inhibition and NMDA receptor antagonism are relatively well-known, the full extent of (+)-nefopam's downstream effects and how they contribute to its overall analgesic profile require further investigation.

ANone: The molecular formula of (+)-nefopam hydrochloride is C17H20ClNO. Its molecular weight is 289.8 g/mol. []

ANone: Yes, spectroscopic data, particularly 1H and 13C NMR data, has been used to characterize (+)-nefopam hydrochloride. This data reveals information about the stereochemistry of the molecule in solution, showing the presence of two distinct N-protonated species differing in the stereochemistry of the N-methyl group. []

ANone: Research indicates that (+)-nefopam hydrochloride has been incorporated into various formulations, including sustained-release micro-pills. These formulations aim to control drug release and potentially improve its bioavailability. []

ANone: (+)-Nefopam hydrochloride is not known to possess catalytic properties and is not typically used in catalytic applications.

ANone: Yes, empirical force field calculations using molecular mechanics programs like MOLMEC have been used to investigate the conformational preferences of (+)-nefopam hydrochloride. These calculations helped determine the lowest energy conformations and provided insights into the molecule's geometry. []

ANone: While detailed SAR studies specifically on (+)-nefopam might be limited, research on nefopam analogs, particularly those focusing on the benzoxazocine scaffold, has been conducted. These studies explored modifications to the core structure aiming to identify compounds with enhanced analgesic properties and improved safety profiles. []

ANone: The development of stable and effective formulations for (+)-nefopam hydrochloride might present challenges related to its solubility and controlled release properties. Researchers have explored strategies like the development of sustained-release microspheres to address these challenges. []

ANone: The production, handling, and disposal of (+)-nefopam hydrochloride are subject to regulations governing safety, health, and environmental protection. Specific regulations vary depending on geographical location and intended use.

ANone: (+)-Nefopam undergoes extensive metabolism in the liver, primarily via N-demethylation, to form its main active metabolite, nornefopam. Stereoselective metabolism has been observed, with the (+)-enantiomer being metabolized faster than the (-)-enantiomer. []

ANone: Following metabolism, (+)-nefopam and its metabolites are primarily excreted in the urine. []

ANone: Yes, the analgesic effects of nefopam, as a racemic mixture, have been evaluated in various animal models of pain, including the mouse writhing test and formalin test. These studies have demonstrated its efficacy in reducing pain behaviors in these models. []

ANone: Clinical trials have investigated the analgesic efficacy of nefopam, as a racemic mixture, in various postoperative pain settings, including after abdominal surgery, thoracotomy, and cardiac surgery. These studies generally suggest that nefopam provides effective pain relief comparable to other commonly used analgesics. [, , ]

ANone: Information specifically addressing resistance mechanisms or cross-resistance patterns associated with (+)-nefopam is limited within the provided research.

ANone: Research exploring targeted drug delivery approaches specifically for (+)-nefopam is limited within the provided research.

ANone: The research provided doesn't delve into specific biomarkers for (+)-nefopam efficacy or treatment response monitoring.

ANone: High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of (+)-nefopam in biological samples. []

ANone: Data on the environmental impact and degradation of (+)-nefopam are limited in the provided research.

ANone: Studies focusing specifically on the dissolution rate and solubility characteristics of (+)-nefopam in various media are not extensively discussed in the provided research.

ANone: Research on (+)-nefopam, particularly in the context of toxicological analysis, emphasizes the importance of method validation for accurate and reliable results. Validation parameters often include reproducibility, specificity, linearity, accuracy, and range. []

ANone: Specific quality control measures for (+)-nefopam would adhere to good manufacturing practices (GMP) and regulatory guidelines to ensure the consistent quality and safety of the drug substance and its formulations.

ANone: The provided research primarily focuses on the analgesic properties and clinical applications of (+)-nefopam. Consequently, information concerning immunogenicity, drug transporter interactions, drug-metabolizing enzyme induction or inhibition, biocompatibility, and biodegradability is limited.

ANone: Yes, several other analgesics share some mechanistic similarities with (+)-nefopam, including:

  • Tricyclic antidepressants (TCAs): TCAs, such as amitriptyline and nortriptyline, also inhibit the reuptake of norepinephrine and serotonin, contributing to their analgesic effects. []

ANone: Research on (+)-nefopam benefits from various tools and resources, including:

    ANone: Nefopam was first synthesized in the 1960s and introduced as an analgesic in the 1970s. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.